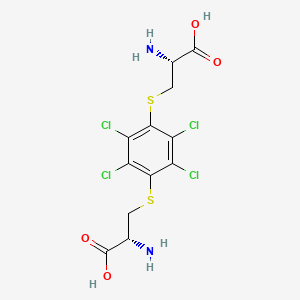![molecular formula C12H17N3S B14424605 2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide CAS No. 81151-30-6](/img/structure/B14424605.png)
2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide typically involves the reaction of 4-methylbenzaldehyde with hydrazinecarbothioamide under specific conditions. The reaction is carried out in the presence of an acid catalyst, which facilitates the formation of the hydrazone linkage . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit VEGFR-2, a receptor involved in tumor angiogenesis and metastasis . The compound binds to the active site of VEGFR-2, blocking its signaling pathway and thereby inhibiting cancer cell proliferation and inducing apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarbothioamide derivatives: Compounds with similar hydrazine-1-carbothioamide moieties.
Tolfenamic acid derivatives: Compounds containing similar structural features and biological activities.
Uniqueness
2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide stands out due to its specific hydrazone linkage and the presence of a 4-methylphenyl group, which imparts unique chemical and biological properties. Its ability to inhibit VEGFR-2 makes it a promising candidate for anticancer research, distinguishing it from other hydrazinecarbothioamide derivatives .
Propiedades
Número CAS |
81151-30-6 |
|---|---|
Fórmula molecular |
C12H17N3S |
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
[1-(4-methylphenyl)butylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3S/c1-3-4-11(14-15-12(13)16)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H3,13,15,16) |
Clave InChI |
ULZZYSJOVWPSQF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=NNC(=S)N)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


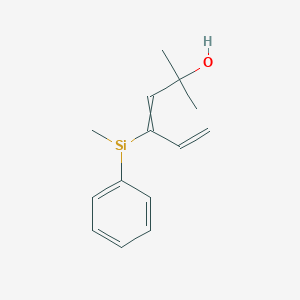
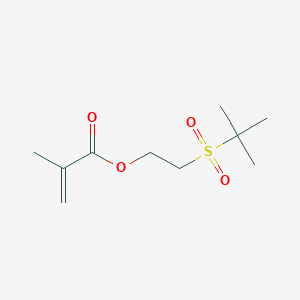

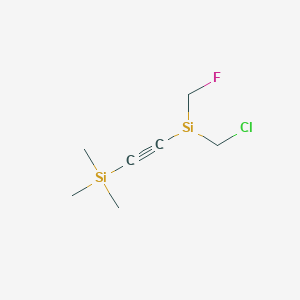


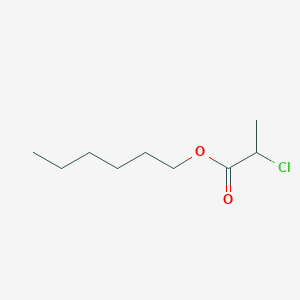
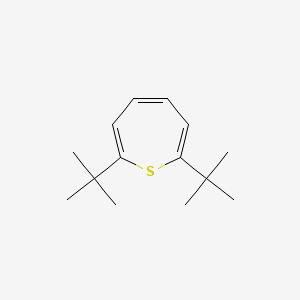
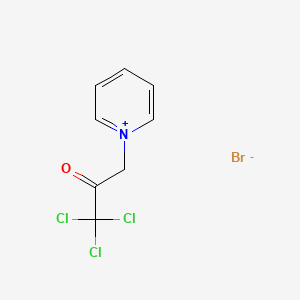
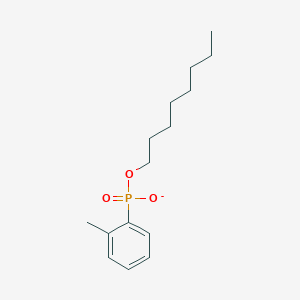

![2-[[2-[(2-Chloroacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14424572.png)
